N-Phenyl-5-[(2-propylpentanamido)methyl]-1,3,4-thiadiazole-2-carboxamide
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Overview
Description
N-Phenyl-5-[(2-propylpentanamido)methyl]-1,3,4-thiadiazole-2-carboxamide is a complex organic compound belonging to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structure, holds promise for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-5-[(2-propylpentanamido)methyl]-1,3,4-thiadiazole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of a substituted hydrazine with carbon disulfide to form a hydrazinecarbodithioate intermediate. This intermediate is then cyclized with an appropriate carboxylic acid derivative to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production. Solvent selection and purification techniques are also crucial to achieve high-quality final products .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-5-[(2-propylpentanamido)methyl]-1,3,4-thiadiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thiadiazole ring, resulting in the formation of alcohols or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties, showing promising activity against various pathogens.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of N-Phenyl-5-[(2-propylpentanamido)methyl]-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth. The thiadiazole ring and the amido groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3,4-thiadiazole-2-thiol: Known for its antimicrobial properties.
N-Phenyl-1,3,4-thiadiazole-2-amine: Studied for its anticancer activity.
5-(2-Propylpentanamido)-1,3,4-thiadiazole-2-carboxylic acid: Explored for its potential as an anti-inflammatory agent.
Uniqueness
N-Phenyl-5-[(2-propylpentanamido)methyl]-1,3,4-thiadiazole-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H24N4O2S |
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Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-phenyl-5-[(2-propylpentanoylamino)methyl]-1,3,4-thiadiazole-2-carboxamide |
InChI |
InChI=1S/C18H24N4O2S/c1-3-8-13(9-4-2)16(23)19-12-15-21-22-18(25-15)17(24)20-14-10-6-5-7-11-14/h5-7,10-11,13H,3-4,8-9,12H2,1-2H3,(H,19,23)(H,20,24) |
InChI Key |
AGAXFTSVHNMUSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)NCC1=NN=C(S1)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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